2,5-dipyridin-4-ylpyridine-4-carbonitrile
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Overview
Description
2,5-Dipyridin-4-ylpyridine-4-carbonitrile: is a heterocyclic compound that features a pyridine ring substituted with nitrile and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dipyridin-4-ylpyridine-4-carbonitrile typically involves the coupling of pyridine derivatives under specific conditions. One common method is the cross-coupling reaction using palladium catalysts. For example, the reaction between 2,5-dibromopyridine and 4-cyanopyridine in the presence of a palladium catalyst and a base can yield the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dipyridin-4-ylpyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of primary amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In organic synthesis, 2,5-dipyridin-4-ylpyridine-4-carbonitrile serves as a building block for the synthesis of more complex molecules. It is used in the development of ligands for coordination chemistry and catalysis .
Biology and Medicine: They are explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the materials science field, this compound is used in the design of organic semiconductors and other functional materials. Its ability to form coordination complexes makes it valuable in the development of new materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 2,5-dipyridin-4-ylpyridine-4-carbonitrile and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2,5-Dipyridin-4-ylthiophene: This compound has a thiophene ring instead of a pyridine ring and exhibits similar coordination chemistry properties.
2-Pyridinecarbonitrile: A simpler analog with a single pyridine ring and a nitrile group, used in various organic synthesis applications.
Uniqueness: 2,5-Dipyridin-4-ylpyridine-4-carbonitrile is unique due to its dual pyridine rings and nitrile functionality, which provide versatile reactivity and coordination properties. This makes it a valuable scaffold for the development of new materials and biologically active compounds .
Properties
Molecular Formula |
C16H10N4 |
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Molecular Weight |
258.28 g/mol |
IUPAC Name |
2,5-dipyridin-4-ylpyridine-4-carbonitrile |
InChI |
InChI=1S/C16H10N4/c17-10-14-9-16(13-3-7-19-8-4-13)20-11-15(14)12-1-5-18-6-2-12/h1-9,11H |
InChI Key |
NQLXDTRBJNJZSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(C(=C2)C#N)C3=CC=NC=C3 |
Origin of Product |
United States |
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